Fangchinoline

Content Navigation

Researchers frequently mis-substitute Fangchinoline with tetrandrine, compromising data in COX-dependent inflammation models. This compound offers unique advantages:

- Selective COX inhibition (absent in tetrandrine) for precise pathway interrogation.

- Potent superoxide scavenging, outperforming cepharanthine and α-tocopherol.

- Enhanced IL-1β suppression vs. tetrandrine in NLRP3 inflammasome assays.

- P-gp inhibition for MDR reversal studies.

Procure from SMolecule with verified purity and fast global shipping, ensuring reproducible results.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

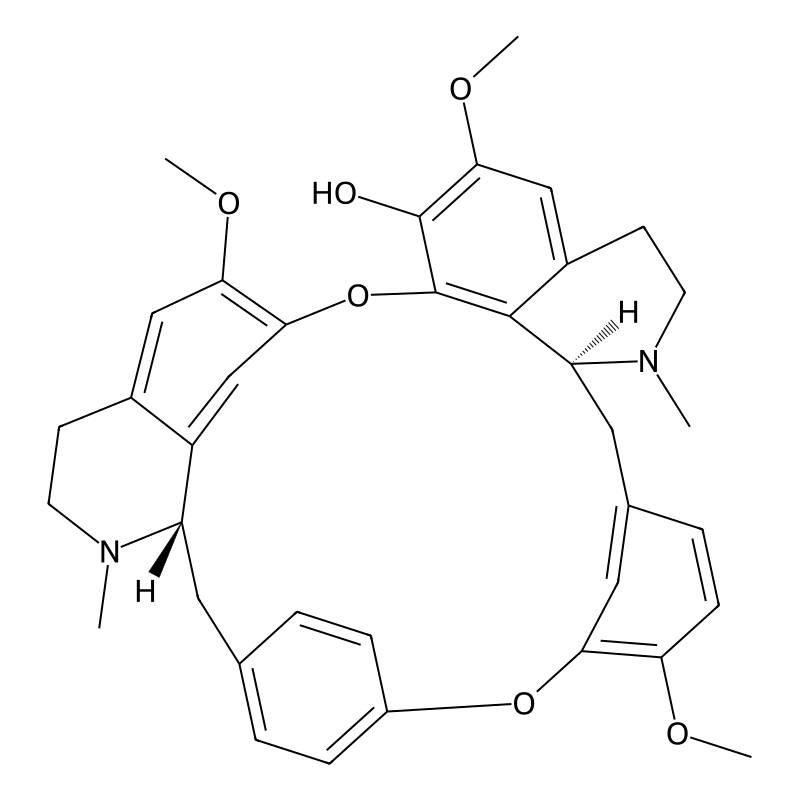

Fangchinoline is a bisbenzylisoquinoline alkaloid derived from the root of *Stephania tetrandra*. It shares a core structure with its well-known co-isolate, tetrandrine, differing only by a hydroxyl group at the C7 position where tetrandrine has a methoxy group. This seemingly minor structural variance leads to significant, procurement-relevant differences in their pharmacological profiles. Fangchinoline is primarily investigated for its anti-inflammatory, antioxidant, and multidrug resistance (MDR) reversal properties, making it a key compound for research in oncology, immunology, and cardiovascular studies.

Research Fit

References

- [1] Chan, E. W. C., Wong, S. K., & Chan, H. T. (2021). An overview on the chemistry, pharmacology and anticancer properties of tetrandrine and fangchinoline (alkaloids) from Stephania tetrandra roots. Journal of Integrative Medicine, 19(4), 311–316.

- [2] Choi, H. S., Kim, H. S., Min, K. R., Kim, Y., Lim, H. K., Chang, Y. K., & Chung, M. W. (2000). Anti-inflammatory effects of fangchinoline and tetrandrine. Journal of Ethnopharmacology, 69(2), 173–179.

- [3] Gülçin, İ., Elias, R., Gepdiremen, A., Chea, A., & Topal, F. (2010). Antioxidant activity of bisbenzylisoquinoline alkaloids from Stephania rotunda: cepharanthine and fangchinoline. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(1), 44–53.

- [7] Sande, M., et al. (2024). Therapeutic Potential of Selected Isoquinoline Alkaloids: Berbamine, Tetrandrine, Fangchinoline, and Sinomenine, in Neuropathic Pain Management. International Journal of Molecular Sciences, 25(10), 5430.

- [8] Chan, E.W.C., Wong, S.K., Chan, H.T. (2021). An overview on the chemistry, pharmacology and anticancer properties of tetrandrine and fangchinoline (alkaloids) from Stephania tetrandra roots. Journal of Integrative Medicine, 19(4), 311-316.

Substituting Fangchinoline with its close analog, tetrandrine, based on structural similarity is a critical experimental error. The single hydroxyl-versus-methoxy group difference at the C7 position results in distinct pharmacological activities and potencies. For example, in specific anti-inflammatory pathways, their mechanisms diverge significantly; Fangchinoline inhibits cyclooxygenase while tetrandrine does not, whereas tetrandrine shows potent inhibition of mIL-5 where Fangchinoline has no effect. These functional differences mean that data generated with one compound cannot be extrapolated to the other, making the specific procurement of Fangchinoline essential for studies targeting its unique activity profile, particularly in cyclooxygenase-mediated inflammation or certain cancer cell lines where it shows preferential activity.

Substitution Risk

References

- [2] Choi, H. S., Kim, H. S., Min, K. R., Kim, Y., Lim, H. K., Chang, Y. K., & Chung, M. W. (2000). Anti-inflammatory effects of fangchinoline and tetrandrine. Journal of Ethnopharmacology, 69(2), 173–179.

- [3] Chan, E. W. C., Wong, S. K., & Chan, H. T. (2021). An overview on the chemistry, pharmacology and anticancer properties of tetrandrine and fangchinoline (alkaloids) from Stephania tetrandra roots. Journal of Integrative Medicine, 19(4), 311–316.

- [7] Sande, M., et al. (2024). Therapeutic Potential of Selected Isoquinoline Alkaloids: Berbamine, Tetrandrine, Fangchinoline, and Sinomenine, in Neuropathic Pain Management. International Journal of Molecular Sciences, 25(10), 5430.

Selective Cyclooxygenase Inhibition

Unlike its close structural analog tetrandrine, Fangchinoline demonstrates direct inhibitory activity against cyclooxygenase. At a concentration of 100 µM, Fangchinoline inhibited cyclooxygenase activity by 35%, while tetrandrine showed no inhibitory effect at the same concentration. Conversely, tetrandrine potently inhibits murine interleukin-5 (mIL-5) activity (95% inhibition at 12.5 µM), an effect not observed with Fangchinoline. This demonstrates a clear mechanistic divergence, making Fangchinoline the required choice for investigating COX-dependent inflammatory pathways.

| Evidence Dimension | Cyclooxygenase Inhibition (%) |

| Target Compound Data | 35% inhibition at 100 µM |

| Comparator Or Baseline | Tetrandrine: No inhibition at 100 µM |

| Quantified Difference | Fangchinoline is an active inhibitor while Tetrandrine is not. |

| Conditions | In vitro cyclooxygenase activity assay. |

This evidence justifies the specific procurement of Fangchinoline for research targeting cyclooxygenase, as the most common substitute, tetrandrine, is inactive in this specific pathway.

TET: 95% IL-5 inhibition at 12.5 µM; FAN: inactive.

NLRP3 Inflammasome Inhibition

In a head-to-head comparison using a lipopolysaccharide/nigericin (LPS/NIG)-induced model of NLRP3 inflammasome activation, Fangchinoline demonstrated greater inhibitory potency than tetrandrine. At a concentration of 5 µM, Fangchinoline inhibited IL-1β release by 50.5%, whereas tetrandrine showed a lower inhibition rate of 40.7%. The IC50 value for Fangchinoline in this assay was determined to be 4.53 µM against a cellular cytotoxicity (CC50) value of 19.93 µM, indicating a viable therapeutic window.

| Evidence Dimension | Inhibition of IL-1β Release (%) |

| Target Compound Data | 50.5% at 5 µM |

| Comparator Or Baseline | Tetrandrine: 40.7% at 5 µM |

| Quantified Difference | Fangchinoline is ~24% more potent at the tested concentration. |

| Conditions | LPS/NIG-induced NLRP3 inflammasome activation in THP-1 human leukemia cells. |

For researchers investigating NLRP3 inflammasome-mediated inflammation, Fangchinoline offers a quantifiable potency advantage over tetrandrine, justifying its selection for achieving maximal inhibition.

Superoxide Anion Scavenging

Fangchinoline exhibits significantly stronger superoxide anion (O2•–) radical scavenging activity compared to its in-class analog cepharanthine and standard antioxidants like α-tocopherol. At a concentration of 30 µg/mL, Fangchinoline showed 74.2% inhibition of superoxide radical generation. This was substantially higher than cepharanthine (68.9%), α-tocopherol (21.3%), and trolox (23.9%) under the same conditions. The enhanced activity is attributed to the presence of the phenolic hydroxyl group in Fangchinoline's structure.

| Evidence Dimension | Superoxide Anion Radical Scavenging (%) |

| Target Compound Data | 74.2% at 30 µg/mL |

| Comparator Or Baseline | Cepharanthine: 68.9%; α-tocopherol: 21.3%; Trolox: 23.9% |

| Quantified Difference | >3-fold more active than α-tocopherol or trolox. |

| Conditions | In vitro superoxide radical scavenging assay. |

This makes Fangchinoline a more effective tool for studies focused on mitigating cellular damage from superoxide radicals, a key factor in many disease models, justifying its selection over less potent alternatives.

Cyclooxygenase-Driven Inflammation

For research focused on disease models where cyclooxygenase (COX) is a key pathological driver, Fangchinoline is the appropriate tool. Its demonstrated ability to inhibit COX, a property absent in its close analog tetrandrine, allows for specific interrogation of this pathway without the confounding effects of other interleukin pathways that tetrandrine modulates.

NLRP3 Inflammasome-Driven Diseases

In studies of autoinflammatory diseases, metabolic disorders, or neurodegenerative conditions linked to NLRP3 inflammasome hyperactivity, Fangchinoline provides a more potent inhibitory effect on IL-1β release compared to tetrandrine. Its selection is justified when seeking to maximize the suppression of the inflammasome cascade.

Superoxide-Mediated Oxidative Stress

When the experimental goal is to protect cells from damage caused specifically by superoxide radicals, Fangchinoline is a superior choice over other bisbenzylisoquinoline alkaloids like cepharanthine and common antioxidants such as α-tocopherol. Its significantly higher scavenging efficiency ensures more robust cytoprotection in high-ROS environments.

P-gp-Mediated Multidrug Resistance

Both Fangchinoline and tetrandrine are effective at reversing P-glycoprotein-mediated MDR in cancer cells by inhibiting P-gp activity and increasing intracellular drug accumulation. Procuring Fangchinoline allows for comparative studies against tetrandrine to identify subtle, cell-line-specific advantages or to explore the role of its unique C7-hydroxyl group in modulating P-gp expression and function.

Application Fit

References

- [1] Choi, H. S., Kim, H. S., Min, K. R., Kim, Y., Lim, H. K., Chang, Y. K., & Chung, M. W. (2000). Anti-inflammatory effects of fangchinoline and tetrandrine. Journal of Ethnopharmacology, 69(2), 173–179.

- [2] Yang, L., et al. (2019). Synthesis and Biological Evaluation of Fangchinoline Derivatives as Anti-Inflammatory Agents through Inactivation of Inflammasome. Molecules, 24(6), 1166.

- [3] Gülçin, İ., Elias, R., Gepdiremen, A., Chea, A., & Topal, F. (2010). Antioxidant activity of bisbenzylisoquinoline alkaloids from Stephania rotunda: cepharanthine and fangchinoline. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(1), 44–53.

- [4] Fu, L., Zheng, L., Liu, L., & Wang, L. (2014). Tetrandrine and fangchinoline, bisbenzylisoquinoline alkaloids from Stephania tetrandra can reverse multidrug resistance by inhibiting P-glycoprotein activity in multidrug resistant human cancer cells. Phytomedicine, 21(8-9), 1110–1119.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Vapor Pressure

Other CAS

Wikipedia

Explore Compound Types

O4Si-4